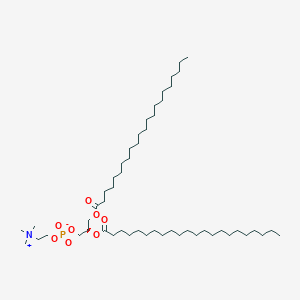
1,2-Didocosanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is a phospholipid compound, also known as L-α-Phosphatidylcholine, dibehenoyl. It is a synthetic phosphatidylcholine with two docosanoyl (behenic acid) chains attached to the glycerol backbone at the sn-1 and sn-2 positions. This compound is commonly used in the study of lipid bilayers and liposome formulations due to its unique structural properties .
Mechanism of Action
Target of Action
1,2-Didocosanoyl-sn-glycero-3-phosphocholine, also known as DDocPC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are specific sites within the body where the encapsulated drugs are intended to act .
Mode of Action
DDocPC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, DDocPC can enhance the solubility and bioavailability of drugs .
Pharmacokinetics
It can enhance the drug’s solubility, improve its distribution by targeting specific cells or tissues, and potentially affect the drug’s metabolism and excretion .
Result of Action
The molecular and cellular effects of DDocPC’s action largely depend on the encapsulated drug. By forming a protective bilayer around the drug, DDocPC can enhance the drug’s stability, improve its solubility, and facilitate its delivery to the target site . This can result in improved drug efficacy and potentially reduced side effects.
Action Environment
The action, efficacy, and stability of DDocPC can be influenced by various environmental factors. For instance, temperature can affect the stability of the phospholipid bilayer . Furthermore, the physiological environment within the body, such as pH and the presence of enzymes, can also impact the stability and efficacy of DDocPC and the encapsulated drug. Therefore, these factors need to be carefully considered when using DDocPC in drug delivery systems.
Biochemical Analysis
Biochemical Properties
1,2-Didocosanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is primarily located on the outer leaflets of the biological membrane bilayer
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
It could interact with various transporters or binding proteins, and could also affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with docosanoyl chloride. The reaction typically involves the following steps:
Preparation of Docosanoyl Chloride: Behenic acid is reacted with thionyl chloride to form docosanoyl chloride.
Esterification: The docosanoyl chloride is then reacted with glycerophosphocholine in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The ester bonds in the compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of glycerophosphocholine and docosanoyl acids.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using phospholipases under physiological conditions (pH 7.4, 37°C).
Oxidation: Exposure to reactive oxygen species (ROS) or other oxidative agents under ambient conditions.
Major Products Formed
Hydrolysis: Glycerophosphocholine and docosanoyl acids.
Oxidation: Peroxides and other oxidative degradation products.
Scientific Research Applications
1,2-Didocosanoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and as a model membrane system.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains instead of docosanoyl chains.
1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid chains.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Contains decanoic acid chains, making it less hydrophobic and more soluble in water compared to 1,2-didocosanoyl-sn-glycero-3-phosphocholine.
Uniqueness
This compound is unique due to its long-chain docosanoyl fatty acids, which confer high rigidity and stability to lipid bilayers. This makes it particularly useful in applications requiring stable and robust membrane systems .
Properties
IUPAC Name |
[(2R)-2,3-di(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/t50-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTBOPUWPUXROO-VCZQVZGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H104NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















